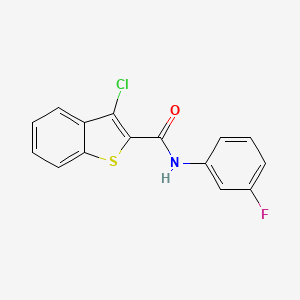![molecular formula C17H11N3O3S B5573283 N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5573283.png)
N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a useful research compound. Its molecular formula is C17H11N3O3S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.05211239 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds related to N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide have been designed, synthesized, and evaluated for their anticancer activities. For instance, derivatives containing oxadiazole moieties have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies highlight the potential of oxadiazole derivatives as anticancer agents, providing a basis for further exploration of this compound in oncological research (Ravinaik et al., 2021).
Drug Delivery Systems
Research into polyamide-montmorillonite nanocomposites has revealed their potential as drug delivery systems, particularly for the controlled release of 1,3,4-oxa(thia)diazoles. These studies focus on the preparation of these nanocomposites and their release behavior in different pH conditions, which could be relevant for the development of novel drug delivery mechanisms involving compounds like this compound. The in vitro antimicrobial activity of these systems suggests additional applications in combating microbial infections (Salahuddin et al., 2014).
Antimicrobial Activity
The synthesis of novel compounds incorporating oxadiazole, thienyl, and furamide groups has been explored for their antimicrobial properties. For example, derivatives have been evaluated against a range of bacterial and fungal strains, showing significant activity. This research underscores the potential of these compounds in the development of new antimicrobial agents, which could include this compound or its derivatives (Jafari et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .
Eigenschaften
IUPAC Name |
N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-16(13-3-1-9-22-13)18-12-7-5-11(6-8-12)15-19-17(23-20-15)14-4-2-10-24-14/h1-10H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAFZHUGYZNCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide](/img/structure/B5573203.png)
![2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5573212.png)
![1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B5573216.png)
![2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573217.png)
![1-[4-(3-fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5573230.png)
![[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B5573237.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5573241.png)


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5573251.png)
![1-[(benzoylamino)methyl]-2-naphthyl 4-fluorobenzoate](/img/structure/B5573259.png)
![(3S*,4S*)-4-methyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5573261.png)
![4-[(2-ethylpyrimidin-5-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5573269.png)
![2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5573279.png)
